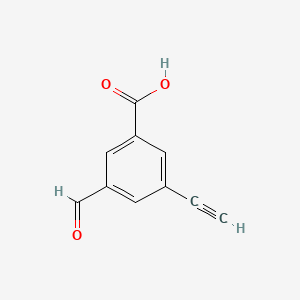
2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrNO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile typically involves the bromination of 2,3-dimethoxybenzoic acid, followed by the conversion of the resulting 5-bromo-2,3-dimethoxybenzoic acid to the corresponding acetonitrile derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as chloroform or acetone under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
化学反应分析
Types of Reactions
2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding acids or alcohols.
科学研究应用
2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities, is ongoing.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
相似化合物的比较
Similar Compounds
- 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs .
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
2-(5-bromo-2,3-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI 键 |
YEGPNYDFMRHOMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)CC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)

![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)

amino}-3-oxopentanoate](/img/structure/B13548102.png)




